molecular formula C19H17FN4O2 B2835253 1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1007922-39-5

1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2835253
CAS No.: 1007922-39-5
M. Wt: 352.369
InChI Key: UUMNYXAVKLUMKN-UHFFFAOYSA-N
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Description

1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and chemical biology

Scientific Research Applications

1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: The compound is employed in the study of biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the development of specialty chemicals and as a building block for more complex molecules.

Preparation Methods

The synthesis of 1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Introduction of the ethylbenzyl group: This step involves the alkylation of the triazole ring with an ethylbenzyl halide under basic conditions.

    Addition of the fluorophenyl group: The final step involves the coupling of the fluorophenyl group to the triazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazole ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be compared with other triazole derivatives, such as:

  • 1-(4-methylbenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
  • 1-(4-isopropylbenzyl)-5-(4-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications

Properties

IUPAC Name

3-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-2-12-3-5-13(6-4-12)11-23-17-16(21-22-23)18(25)24(19(17)26)15-9-7-14(20)8-10-15/h3-10,16-17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMNYXAVKLUMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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